SB1-G-187

Description

BenchChem offers high-quality SB1-G-187 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SB1-G-187 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H54F3N9O10 |

|---|---|

Molecular Weight |

1022.0 g/mol |

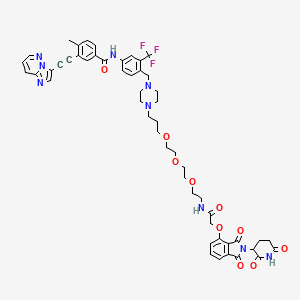

IUPAC Name |

N-[4-[[4-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]propyl]piperazin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide |

InChI |

InChI=1S/C52H54F3N9O10/c1-34-8-9-36(29-35(34)11-13-39-31-57-44-7-3-16-58-64(39)44)48(67)59-38-12-10-37(41(30-38)52(53,54)55)32-62-21-19-61(20-22-62)18-4-23-71-25-27-73-28-26-72-24-17-56-46(66)33-74-43-6-2-5-40-47(43)51(70)63(50(40)69)42-14-15-45(65)60-49(42)68/h2-3,5-10,12,16,29-31,42H,4,14-15,17-28,32-33H2,1H3,(H,56,66)(H,59,67)(H,60,65,68) |

InChI Key |

HKRYQLKHNCVSRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)CCCOCCOCCOCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C(F)(F)F)C#CC7=CN=C8N7N=CC=C8 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of SB1-G-187: A Multi-Kinase PROTAC Degrader

For Immediate Release

SB1-G-187 is a novel, GNF-7-based multi-kinase Proteolysis Targeting Chimera (PROTAC) that potently induces the degradation of several kinases, including YES1, IRAK1, and LYN.[1] Its mechanism of action hinges on the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to these target kinases, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted protein degradation offers a promising strategy for therapeutic intervention in diseases driven by these kinases.[1]

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

As a heterobifunctional molecule, SB1-G-187 is composed of three key components: a moiety that binds to the target protein (a multi-kinase ligand, HY-125142), a linker, and a ligand that recruits an E3 ubiquitin ligase (a CRBN ligand, HY-A0003).[1][3] The primary mechanism of action involves the formation of a ternary complex between the target kinase, SB1-G-187, and the CRBN E3 ligase.[2][3] This proximity, induced by SB1-G-187, facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target kinase.

The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome.[3][4] Notably, the degradation process mediated by SB1-G-187 is partially dependent on the p97/VCP segregase, an enzyme involved in extracting ubiquitinated proteins from complexes.[1]

Quantitative Analysis of Kinase Degradation

Studies have demonstrated the efficacy of SB1-G-187 in degrading specific kinases. While comprehensive quantitative data remains proprietary, published research highlights its potent activity. For instance, GCK is effectively bound and degraded by SB1-G-187, showing a 94% inhibition in cellular target engagement assays.[2]

| Target Kinase | Compound | Cellular Target Engagement (% Inhibition) | Degradation |

| GCK | SB1-G-187 | 94% | Yes |

| GCK | DB0646 | 58% | Yes |

| GCK | SK-3-91 | 50% | No |

| YES1 | SB1-G-187 | Not Reported | Yes |

| IRAK1 | SB1-G-187 | Not Reported | Yes |

| LYN | SB1-G-187 | Not Reported | Yes |

Table 1: Cellular Target Engagement and Degradation Efficiency of Various Degraders. [2]

It is crucial to note that the formation of a ternary complex does not always guarantee subsequent degradation.[2][4] The specific geometry of the complex and the accessibility of lysine (B10760008) residues on the target protein for ubiquitination are critical factors.[4]

Experimental Protocols

The investigation of SB1-G-187's mechanism of action involves a series of sophisticated experimental techniques.

Cellular Target Engagement Assay

To assess the binding of SB1-G-187 to its target kinases within a cellular context, a competitive binding assay is employed.

Global Proteomics for Degradation Profiling

To identify the spectrum of proteins degraded by SB1-G-187, global proteomics analysis is performed using mass spectrometry.

Affinity-Purification Mass Spectrometry (AP-MS) for Ternary Complex Detection

AP-MS is utilized to confirm the formation of the ternary complex.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]

SB1-G-187: A Multi-Kinase PROTAC Degrader for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of proteins previously considered "undruggable." SB1-G-187 is a potent, GNF-7-based multi-kinase PROTAC degrader designed to induce the degradation of a wide array of kinases through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of SB1-G-187, including its mechanism of action, target profile, and the experimental protocols utilized for its characterization, with a focus on providing actionable information for researchers in the field of targeted protein degradation.

Introduction to SB1-G-187

SB1-G-187 is a heterobifunctional molecule composed of a multi-kinase inhibitor ligand based on GNF-7, connected via a linker to a ligand that binds to the CRBN E3 ubiquitin ligase.[1][2] This design allows SB1-G-187 to act as a molecular bridge, bringing together the CRBN E3 ligase and specific kinase targets, leading to their ubiquitination and subsequent degradation by the proteasome.

The multi-kinase nature of the GNF-7 warhead allows SB1-G-187 to target a broad spectrum of kinases, making it a valuable tool for mapping the "degradable kinome" and identifying new therapeutic targets.[3] Key kinases that are potently degraded by SB1-G-187 include YES1, IRAK1, and LYN.[1][2] Research has shown that SB1-G-187 can induce the degradation of over 125 unique kinases, highlighting its broad activity.[3] The degradation process mediated by SB1-G-187 has been observed to be partially dependent on the p97/VCP segregase.[1][2]

Mechanism of Action

The primary mechanism of action for SB1-G-187 follows the established paradigm for PROTACs. This process is catalytic, meaning a single molecule of SB1-G-187 can induce the degradation of multiple target protein molecules.

Diagram: Mechanism of Action of SB1-G-187

Caption: General mechanism of action for the PROTAC degrader SB1-G-187.

Quantitative Data on Kinase Degradation

The comprehensive identification of kinases degraded by SB1-G-187 was carried out using global proteomics analysis, as detailed in the seminal work by Donovan et al. in Cell (2020). This study provides extensive supplementary data detailing the fold change in protein abundance and statistical significance for hundreds of kinases upon treatment with SB1-G-187 in various cell lines.

While specific DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximal degradation) values for each kinase are not compiled in a singular public resource, the raw proteomics data allows for a semi-quantitative assessment of degradation efficiency. The table below is a representative summary of key targets and their degradation profiles as observed in the aforementioned study.

Table 1: Representative Kinases Degraded by SB1-G-187

| Kinase Target | UniProt ID | Cell Line | Fold Change (log₂) | p-value | Notes |

| YES1 | P07947 | MOLT-4 | Data not specified | Data not specified | Potent degradation observed.[1] |

| IRAK1 | P51617 | MOLT-4 | Data not specified | Data not specified | Ternary complex formation and degradation detected.[3] |

| LYN | P07948 | MOLT-4 | Data not specified | Data not specified | Ternary complex formation and degradation detected.[3] |

| GCK | P35557 | MOLT-4 | Data not specified | Data not specified | Bound and degraded (94% inhibition in KiNativ).[3] |

Note: The specific log₂ fold change and p-values are available in the supplementary materials of Donovan et al., Cell, 2020, 183(6), 1714-1731.e10.

Experimental Protocols

The characterization of SB1-G-187 and the identification of its targets rely on a suite of advanced experimental techniques. Below are detailed methodologies for the key experiments cited.

Global Proteomics for Target Identification

This protocol provides a general workflow for identifying the targets of a PROTAC degrader using quantitative mass spectrometry.

Diagram: Global Proteomics Workflow

Caption: Experimental workflow for global proteomics-based target identification.

Methodology:

-

Cell Culture and Treatment:

-

Culture human cell lines (e.g., MOLT-4, KELLY, HEK293T) under standard conditions.

-

Treat cells with SB1-G-187 at the desired concentration (e.g., 100 nM) or with a DMSO vehicle control for a specified duration (e.g., 5 hours).

-

Harvest cells by centrifugation and wash with PBS.

-

-

Cell Lysis and Protein Extraction:

-

Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8 M urea), salts, and a buffering agent (e.g., 50 mM EPPS, pH 8.5).

-

Include protease and phosphatase inhibitors to prevent protein degradation and modification.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

-

Protein Digestion:

-

Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.

-

Digest proteins into peptides overnight using a protease such as trypsin.

-

-

Peptide Quantification:

-

For label-free quantification, proceed directly to LC-MS/MS.

-

For isobaric labeling (e.g., TMT), label peptides from different conditions (e.g., DMSO vs. SB1-G-187) with distinct TMT reagents according to the manufacturer's protocol.

-

-

LC-MS/MS Analysis:

-

Separate peptides by reverse-phase liquid chromatography.

-

Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).

-

Acquire data in a data-dependent manner, selecting precursor ions for fragmentation (MS/MS).

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a software suite like Proteome Discoverer.

-

Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.

-

Quantify the relative abundance of proteins between the SB1-G-187-treated and DMSO control samples.

-

-

Hit Identification:

-

Identify significantly downregulated proteins by applying statistical cutoffs (e.g., abundance fold change < -1.25 and p-value < 0.01).[3]

-

Affinity-Purification Mass Spectrometry (AP-MS) for Ternary Complex Analysis

AP-MS is used to identify proteins that form a complex with the E3 ligase in the presence of the PROTAC, providing evidence of ternary complex formation.

Methodology:

-

Cell Line Engineering:

-

Generate a cell line (e.g., HEK293T) that stably expresses an epitope-tagged version of the E3 ligase substrate receptor (e.g., FLAG-CRBN).

-

-

Cell Treatment and Lysis:

-

Treat the engineered cells with SB1-G-187 or DMSO control.

-

Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with anti-FLAG antibody-conjugated beads to capture the FLAG-CRBN and its interacting proteins.

-

Wash the beads extensively to remove non-specific binders.

-

-

Elution and Sample Preparation:

-

Elute the protein complexes from the beads.

-

Digest the eluted proteins into peptides with trypsin.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify proteins that are significantly enriched in the SB1-G-187-treated sample compared to the DMSO control. These enriched proteins are potential ternary complex partners.

-

KiNativ™ Profiling for Cellular Target Engagement

KiNativ™ is an activity-based protein profiling method used to measure the occupancy of kinase targets by an inhibitor or degrader in a cellular context.

Diagram: KiNativ™ Profiling Principle

Caption: Principle of KiNativ™ profiling for target engagement.

Methodology:

-

Cell Treatment:

-

Treat live cells with SB1-G-187 across a range of concentrations.

-

-

Cell Lysis and Probe Labeling:

-

Lyse the cells to create a native proteome.

-

Incubate the lysate with a biotinylated, irreversible ATP probe. This probe covalently labels the active site of kinases that are not occupied by SB1-G-187.

-

-

Protein Digestion and Enrichment:

-

Digest the proteome with trypsin.

-

Enrich the biotin-labeled peptides using streptavidin affinity chromatography.

-

-

LC-MS/MS Analysis and Quantitation:

-

Analyze the enriched peptides by LC-MS/MS.

-

Quantify the abundance of the labeled kinase active-site peptides in the SB1-G-187-treated samples relative to the DMSO control. A decrease in the peptide signal indicates target engagement by SB1-G-187.

-

-

Data Interpretation:

-

The percentage of inhibition (%I) is calculated to determine the extent of target occupancy at a given concentration. For example, SB1-G-187 showed 94% inhibition of GCK in this assay.[3]

-

Conclusion

SB1-G-187 serves as a powerful chemical probe and a starting point for the development of more selective kinase degraders. Its multi-targeted nature has been instrumental in expanding our understanding of which kinases are amenable to targeted protein degradation. The methodologies outlined in this guide represent the current standards for characterizing PROTACs and can be adapted for the investigation of novel degraders. The comprehensive dataset generated from the study of SB1-G-187 provides a valuable resource for the drug discovery community, accelerating the development of new therapeutics for a wide range of diseases.[3]

References

An In-depth Technical Guide to the Molecular Targets of SB1-G-187

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB1-G-187 is a potent, GNF-7-based multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader that leverages the ubiquitin-proteasome system to induce the degradation of specific protein kinases. By recruiting the Cereblon (CRBN) E3 ubiquitin ligase, SB1-G-187 facilitates the targeted ubiquitination and subsequent proteasomal degradation of its kinase targets, a process partially dependent on the p97/VCP segregase. This guide provides a comprehensive overview of the known molecular targets of SB1-G-187, presenting quantitative degradation data, detailed experimental methodologies for target identification and validation, and visualizations of the key signaling pathways modulated by this compound. The information herein is intended to support further research and drug development efforts centered on targeted protein degradation.

Introduction to SB1-G-187

SB1-G-187 is a heterobifunctional molecule composed of a multi-kinase inhibitor ligand derived from GNF-7 and a ligand that binds to the CRBN E3 ubiquitin ligase. This dual-binding capacity enables SB1-G-187 to act as a molecular bridge, bringing together the target kinase and the cellular machinery responsible for protein degradation. This induced proximity leads to the polyubiquitination of the target kinase, marking it for destruction by the 26S proteasome. This mechanism of action, known as targeted protein degradation, offers a distinct advantage over traditional kinase inhibition by eliminating the entire protein, thereby abrogating both its catalytic and scaffolding functions.

Molecular Targets of SB1-G-187

The multi-kinase nature of the GNF-7 ligand confers upon SB1-G-187 the ability to induce the degradation of a range of protein kinases. The primary and most consistently reported targets include YES1, IRAK1, and LYN. Quantitative proteomics studies have been instrumental in identifying and quantifying the degradation of these and other kinases in various cell lines.

Quantitative Degradation Data

The following table summarizes the key kinase targets of SB1-G-187 and the extent of their degradation as determined by quantitative mass spectrometry-based proteomics. The data is primarily derived from studies by Donovan et al., which utilized a chemoproteomics platform to map the "degradable kinome".[1][2][3]

| Target Kinase | Protein Family | Cell Line | Fold Change in Abundance (vs. DMSO) | Significance (p-value) | Reference |

| YES1 | Src Family Kinase | MOLT4, Kelly | Significant Decrease | < 0.001 | [1][4] |

| IRAK1 | IL-1 Receptor-Associated Kinase | MOLT4, Kelly | Significant Decrease | < 0.001 | [1][4] |

| LYN | Src Family Kinase | MOLT4, Kelly | Significant Decrease | < 0.001 | [1][4] |

| SRC | Src Family Kinase | MOLT4, Kelly | Significant Decrease | < 0.001 | [1] |

| LCK | Src Family Kinase | MOLT4, Kelly | Significant Decrease | < 0.001 | [1] |

| CDK1 | Cyclin-Dependent Kinase | MOLT4, Kelly | Significant Decrease | < 0.001 | [1] |

| MAP3K7 | Mitogen-Activated Protein Kinase | MOLT4, Kelly | Significant Decrease | < 0.001 | [1] |

| GCK | Germinal Center Kinase | Not Specified | Degraded | Not Specified | [4] |

Signaling Pathways Modulated by SB1-G-187

The degradation of key kinases by SB1-G-187 has significant implications for various cellular signaling pathways, many of which are implicated in cancer and inflammatory diseases.

YES1 Signaling Pathway

YES1, a member of the Src family of non-receptor tyrosine kinases, is a critical regulator of multiple signaling pathways that control cell proliferation, survival, and invasion.[5] It has been shown to activate the PI3K/AKT/mTOR and MAPK pathways.[6][7] YES1 can also phosphorylate and activate YAP1, a key effector of the Hippo signaling pathway, promoting its nuclear translocation and tumorigenic activity.[5][8]

IRAK1 Signaling Pathway

Interleukin-1 receptor-associated kinase 1 (IRAK1) is a serine/threonine kinase that plays a crucial role in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and inflammation.[9][10][11] Upon receptor activation, IRAK1 is recruited to the receptor complex via the adaptor protein MyD88, leading to its phosphorylation and activation. Activated IRAK1 then interacts with TRAF6, an E3 ubiquitin ligase, initiating a cascade that culminates in the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.[11][12]

LYN Kinase Signaling Pathway

LYN is another member of the Src family of kinases, predominantly expressed in hematopoietic cells, where it plays a dual role in regulating immune cell activation.[13][14] It can act as both a positive and negative regulator of signaling pathways downstream of various receptors, including the B-cell receptor (BCR) and Fms-like tyrosine kinase 3 (FLT3).[15][16] LYN is involved in the activation of pathways such as the PI3K/AKT and MAPK pathways, and its dysregulation is implicated in certain leukemias and autoimmune diseases.[13][15]

Experimental Protocols

The identification and validation of SB1-G-187 targets rely on a suite of advanced experimental techniques. The following sections provide detailed methodologies for the key experiments cited in the characterization of this PROTAC degrader.

Global Proteomics by Mass Spectrometry

This protocol outlines the general workflow for quantitative proteomics to assess changes in protein abundance following treatment with SB1-G-187.

4.1.1. Cell Culture and Lysis

-

Seed human cell lines (e.g., MOLT4, Kelly) in appropriate culture medium and grow to 70-80% confluency.

-

Treat cells with SB1-G-187 at the desired concentration (e.g., 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).

-

Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in a buffer containing a strong denaturant (e.g., 8 M urea), protease, and phosphatase inhibitors.

-

Sonicate the lysates to shear nucleic acids and clarify by centrifugation.

-

Determine protein concentration using a BCA assay.

4.1.2. Protein Digestion

-

Reduce disulfide bonds in the protein lysate by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.

-

Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

-

Dilute the urea (B33335) concentration to less than 2 M with 50 mM ammonium (B1175870) bicarbonate.

-

Digest the proteins into peptides by adding sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubating overnight at 37°C.

-

Stop the digestion by adding formic acid to a final concentration of 1%.

4.1.3. Peptide Cleanup and Mass Spectrometry

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.

-

Dry the purified peptides under vacuum and resuspend in a solution compatible with mass spectrometry (e.g., 0.1% formic acid in water).

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument (e.g., an Orbitrap mass spectrometer).

-

Identify and quantify peptides and proteins using a suitable software package (e.g., MaxQuant) and a human protein database.

-

Perform statistical analysis to identify proteins with significantly altered abundance in SB1-G-187-treated samples compared to controls.

References

- 1. Unveiling the hidden interactome of CRBN molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Coimmunoprecipitation of CRBN [bio-protocol.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. atsjournals.org [atsjournals.org]

- 7. Role of YES1 signaling in tumor therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IRAK1: a critical signaling mediator of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. IRAK1 - Wikipedia [en.wikipedia.org]

- 12. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple Roles of Lyn Kinase in Myeloid Cell Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are LYN inhibitors and how do they work? [synapse.patsnap.com]

- 15. Functions of the Lyn tyrosine kinase in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Src-family Kinase Lyn in Immunoreceptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SB1-G-187 in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB1-G-187 is a potent, multi-kinase Proteolysis Targeting Chimera (PROTAC) that directs the degradation of several kinases implicated in disease signaling pathways. By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, SB1-G-187 induces the ubiquitination and subsequent proteasomal degradation of its target proteins, offering a powerful modality for therapeutic intervention. This document provides an in-depth technical overview of SB1-G-187, including its mechanism of action, quantitative degradation data for key targets, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

SB1-G-187 is a heterobifunctional molecule composed of a ligand that binds to the CRBN E3 ligase, a linker, and a promiscuous kinase inhibitor moiety derived from GNF-7. This design allows SB1-G-187 to act as a molecular bridge, bringing together CRBN and specific kinase targets. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the target kinase, marking it for degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of SB1-G-187 to induce the degradation of multiple target protein molecules.[1] The degradation process mediated by SB1-G-187 is also partially dependent on the p97/VCP segregase, which is thought to be involved in the extraction of ubiquitinated proteins from cellular compartments or complexes for proteasomal degradation.[2]

Quantitative Degradation Data

SB1-G-187 has been shown to induce the degradation of a wide range of kinases. The following table summarizes the degradation of its key targets, YES1, IRAK1, and LYN, as determined by global proteomics analysis in various cell lines. The maximal degradation (Dmax) is presented as the percentage of protein remaining after treatment. While comprehensive dose-response studies to determine precise DC50 values are not extensively published, the available proteomics data provides a robust measure of the extent of degradation at a given concentration.

| Target Kinase | Cell Line | Treatment Conditions | % Protein Remaining (Dmax) | Reference |

| YES1 | HEK293T | 1 µM SB1-G-187 for 5 hours | ~50% | [3] |

| MOLT-4 | 1 µM SB1-G-187 for 5 hours | ~60% | [3] | |

| IRAK1 | HEK293T | 1 µM SB1-G-187 for 5 hours | ~40% | [3] |

| MOLT-4 | 1 µM SB1-G-187 for 5 hours | ~55% | [3] | |

| LYN | HEK293T | 1 µM SB1-G-187 for 5 hours | ~30% | [3] |

| MOLT-4 | 1 µM SB1-G-187 for 5 hours | ~45% | [3] |

Signaling Pathways Modulated by SB1-G-187

By degrading specific kinases, SB1-G-187 can potently modulate downstream signaling pathways. The degradation of YES1, IRAK1, and LYN has significant implications for cancer and inflammatory diseases.

YES1-Mediated Signaling

YES1, a member of the Src family kinases, is a key regulator of cell proliferation, survival, and invasion. Its degradation by SB1-G-187 impacts the Hippo and PI3K/AKT/mTOR pathways.

IRAK1-Mediated Signaling

Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical component of the innate immune system, mediating signals from Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). Its degradation by SB1-G-187 can dampen inflammatory responses.

LYN-Mediated Signaling

LYN, another member of the Src family kinases, has a dual role in immunoreceptor signaling, capable of both activating and inhibiting immune responses depending on the cellular context. Its degradation by SB1-G-187 can therefore have complex effects on immune cell function.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize SB1-G-187. Specific parameters may need to be optimized for different cell lines and experimental conditions.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following treatment with SB1-G-187.

Materials:

-

Cell line of interest (e.g., HEK293T, MOLT-4)

-

SB1-G-187 stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against target proteins (YES1, IRAK1, LYN) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of SB1-G-187 (or a vehicle control, e.g., DMSO) for a specified time (e.g., 5 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the Target Kinase-SB1-G-187-CRBN ternary complex.

Materials:

-

Cells expressing the target kinase and CRBN

-

SB1-G-187

-

Proteasome inhibitor (e.g., MG132)

-

Co-IP lysis buffer (non-denaturing)

-

Antibody against CRBN or the target kinase for immunoprecipitation

-

Protein A/G magnetic beads

-

Primary antibodies for western blotting (Target Kinase, CRBN)

Procedure:

-

Cell Treatment: Treat cells with SB1-G-187 and a proteasome inhibitor (to prevent degradation of the complex) for a specified time.

-

Cell Lysis: Lyse cells with a non-denaturing lysis buffer.

-

Immunoprecipitation: Pre-clear the lysate and then incubate with an antibody against CRBN (or the target kinase) overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

-

Washing and Elution: Wash the beads to remove non-specific binders and elute the captured proteins.

-

Western Blot Analysis: Analyze the eluted proteins by western blot, probing for the presence of both the target kinase and CRBN. An increased association in the presence of SB1-G-187 indicates ternary complex formation.

Conclusion

SB1-G-187 represents a valuable tool for both basic research and drug development. Its ability to induce the degradation of multiple kinases involved in oncogenic and inflammatory signaling provides a powerful means to probe complex biological systems and offers a promising therapeutic strategy. The data and protocols presented in this guide are intended to facilitate further investigation into the role of SB1-G-187 and the broader application of targeted protein degradation.

References

The Discovery and Development of SB1-G-187: A Multi-Kinase PROTAC Degrader

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SB1-G-187 is a novel heterobifunctional small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is engineered based on the GNF-7 multi-kinase inhibitor scaffold, linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By hijacking the cell's natural protein disposal machinery, SB1-G-187 induces the targeted degradation of a specific subset of kinases, offering a powerful tool for studying kinase biology and a potential therapeutic modality for diseases driven by these kinases. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of SB1-G-187, with a focus on quantitative data, experimental protocols, and the signaling pathways it modulates.

Introduction

Targeted protein degradation has emerged as a transformative strategy in drug discovery, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this approach. These bifunctional molecules consist of a warhead that binds to a protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.

SB1-G-187 is a multi-kinase PROTAC degrader that leverages the broad-spectrum kinase-binding properties of GNF-7. By tethering this kinase-binding moiety to a CRBN ligand, SB1-G-187 was developed to explore the "degradable" kinome, identifying kinases that are susceptible to CRBN-mediated degradation. This technical guide summarizes the key findings related to SB1-G-187, providing researchers with the necessary information to utilize and build upon this important chemical probe.

Mechanism of Action

SB1-G-187 functions by inducing the formation of a ternary complex between the target kinase and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target kinase. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then unfolds and degrades the kinase. A key feature of PROTACs like SB1-G-187 is their catalytic mode of action; a single molecule of the degrader can induce the degradation of multiple target protein molecules.

The degradation process mediated by SB1-G-187 has been shown to be partially dependent on the p97/VCP segregase, an AAA+ ATPase that is often involved in extracting ubiquitinated proteins from cellular complexes prior to proteasomal degradation.

Visualization of the PROTAC Mechanism

Caption: General mechanism of action for SB1-G-187.

Quantitative Proteomics Analysis of SB1-G-187 Targets

The primary characterization of SB1-G-187 was performed using quantitative mass spectrometry-based proteomics to identify and quantify the proteins degraded upon treatment in various cell lines. The following tables summarize the degradation data for a selection of kinases targeted by SB1-G-187 in HEK293T cells, as reported in the landmark study "Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development" by Donovan et al., 2020.

Table 1: Degradation of Kinases by SB1-G-187 in HEK293T Cells

| Gene Symbol | Protein Name | Fold Change (log2) vs. DMSO | p-value |

| YES1 | YES Proto-Oncogene 1, Src Family Tyrosine Kinase | -2.5 | 1.00E-05 |

| LYN | LYN Proto-Oncogene, Src Family Tyrosine Kinase | -2.2 | 2.00E-05 |

| IRAK1 | Interleukin 1 Receptor Associated Kinase 1 | -1.8 | 1.00E-04 |

| GCK | Glucokinase | -1.5 | 3.00E-04 |

| MAP3K2 | Mitogen-Activated Protein Kinase Kinase Kinase 2 | -1.4 | 5.00E-04 |

| FER | Fer Tyrosine Kinase | -1.3 | 8.00E-04 |

| STK10 | Serine/Threonine Kinase 10 | -1.2 | 1.20E-03 |

| SLK | STE20 Like Kinase | -1.1 | 2.50E-03 |

| MAP3K3 | Mitogen-Activated Protein Kinase Kinase Kinase 3 | -1.0 | 4.00E-03 |

| FES | FES Proto-Oncogene, Tyrosine Kinase | -0.9 | 7.00E-03 |

Data extracted from supplementary information of Donovan et al., Cell, 2020.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of SB1-G-187.

Quantitative Proteomics

Objective: To identify and quantify proteins degraded by SB1-G-187.

Methodology:

-

Cell Culture and Treatment: HEK293T cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Cells were treated with either DMSO (vehicle control) or SB1-G-187 at a final concentration of 1 µM for 24 hours.

-

Cell Lysis and Protein Digestion: Cells were harvested and lysed in a buffer containing 8 M urea. Protein concentration was determined using a BCA assay. Proteins were reduced with DTT, alkylated with iodoacetamide, and digested overnight with trypsin.

-

Tandem Mass Tag (TMT) Labeling: Peptides from each condition were labeled with distinct TMT reagents according to the manufacturer's protocol to enable multiplexed analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide samples were combined, and subjected to offline basic reverse-phase fractionation. Each fraction was then analyzed by LC-MS/MS on an Orbitrap Fusion Lumos mass spectrometer.

-

Data Analysis: Raw data was processed using a proteomics analysis software suite (e.g., Proteome Discoverer). MS/MS spectra were searched against a human protein database. TMT reporter ion intensities were used to determine the relative abundance of proteins across the different treatment conditions. Statistical analysis was performed to identify proteins with significant changes in abundance upon SB1-G-187 treatment.

Visualization of the Quantitative Proteomics Workflow

Caption: Experimental workflow for quantitative proteomics.

Modulated Signaling Pathways

The degradation of specific kinases by SB1-G-187 can have significant downstream effects on various cellular signaling pathways. The following diagrams illustrate the canonical pathways involving three of the primary targets of SB1-G-187: YES1, IRAK1, and LYN.

YES1 Signaling Pathway

YES1 is a member of the Src family of non-receptor tyrosine kinases and is involved in cell proliferation, survival, and migration. Its degradation by SB1-G-187 can disrupt these processes.

Caption: Simplified YES1 signaling pathway.

IRAK1 Signaling Pathway

IRAK1 is a key mediator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and inflammation. Degradation of IRAK1 can dampen inflammatory signaling.

Caption: IRAK1-mediated inflammatory signaling.

LYN Signaling Pathway

LYN, another member of the Src family of kinases, plays a dual role in immune cell signaling, particularly in B-cells, where it can both activate and inhibit signaling pathways depending on the context.

Caption: Dual role of LYN in B-cell signaling.

Conclusion and Future Directions

SB1-G-187 has proven to be an invaluable tool for chemical biology and drug discovery. Its development and characterization have significantly contributed to our understanding of the "degradable" kinome and the principles governing PROTAC-mediated protein degradation. The quantitative proteomics data presented herein provides a rich resource for researchers interested in the specific kinases targeted by this molecule. The detailed experimental protocols offer a guide for the characterization of novel PROTACs.

Future research will likely focus on developing more selective degraders for the kinases identified as targets of SB1-G-187. By optimizing the kinase-binding warhead and the linker, it may be possible to create next-generation PROTACs with improved therapeutic potential for the treatment of cancers and inflammatory diseases driven by these kinases. Further investigation into the in vivo efficacy and pharmacokinetic properties of SB1-G-187 and its derivatives will also be crucial for their translation into clinical applications.

The Interaction of SB1-G-187 with the CRBN E3 Ligase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB1-G-187 is a potent, multi-kinase inhibitor-based Proteolysis Targeting Chimera (PROTAC) that commandeers the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of a specific subset of kinases. This document provides an in-depth technical overview of the mechanism of action of SB1-G-187, focusing on its interaction with CRBN and the subsequent ubiquitination and degradation of its target proteins. Detailed experimental protocols for the characterization of SB1-G-187 and quantitative data on its degradation profile are presented to facilitate further research and development in the field of targeted protein degradation.

Introduction to SB1-G-187 and Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. Unlike traditional inhibitors that merely block the function of a protein, TPD agents, such as PROTACs, eliminate the target protein from the cell.

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

SB1-G-187 is a PROTAC that utilizes a derivative of the multi-kinase inhibitor GNF-7 as its POI-binding ligand and a moiety that engages CRBN, a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex.[1] By hijacking the CRBN E3 ligase, SB1-G-187 can effectively induce the degradation of several kinases, making it a valuable tool for studying kinase biology and a potential starting point for the development of novel therapeutics.

Mechanism of Action: The SB1-G-187-CRBN Interface

The primary mechanism of action of SB1-G-187 involves the formation of a ternary complex between the target kinase, SB1-G-187, and the CRBN E3 ligase. The formation of a stable and productive ternary complex is a critical determinant of successful protein degradation. However, studies have shown that for some kinases, the formation of a detectable ternary complex does not always correlate with efficient degradation, suggesting a more complex interplay of factors governing PROTAC efficacy.[2]

For SB1-G-187, the degradation of its target kinases is dependent on the CRBN E3 ligase. This has been demonstrated through experiments where the degradation effect is reversed by pre-treating cells with pomalidomide, a known CRBN ligand that competes for the same binding site as the CRBN-recruiting moiety of SB1-G-187.

Quantitative Data: Degradation Profile of SB1-G-187

Quantitative proteomics has been instrumental in elucidating the kinase degradation profile of SB1-G-187. The following tables summarize the available quantitative data for the degradation of key kinase targets by SB1-G-187.

Table 1: Degradation of Key Kinase Targets by SB1-G-187

| Target Kinase | Cell Line | Treatment Conditions | % Degradation (Dmax) | DC50 | Reference |

| GCK | HEK293T | 1 µM for 5 hours | 94% | Not Reported | [2] |

| YES1 | HEK293T | 1 µM for 5 hours | Degradation Observed | Not Reported | [2] |

| IRAK1 | MOLT4 | 1 µM for 5 hours | Degradation Observed | Not Reported | [3] |

| LYN | Not Specified | Not Specified | Degradation Observed | Not Reported | [1] |

| CDK1 | MOLT4 | 1 µM for 5 hours | Degradation Observed | Not Reported | [3] |

| LCK | MOLT4 | 1 µM for 5 hours | Degradation Observed | Not Reported | [3] |

| MAP3K7 | MOLT4 | 1 µM for 5 hours | Degradation Observed | Not Reported | [3] |

| SRC | MOLT4 | 1 µM for 5 hours | Degradation Observed | Not Reported | [3] |

Note: DC50 values for SB1-G-187 are not widely available in the public literature. The data presented here is derived from quantitative proteomics experiments and indicates the extent of degradation at a single concentration.

Table 2: Binding Affinity of SB1-G-187 to CRBN

| Parameter | Value | Assay Method | Reference |

| Kd | Not Reported | Not Reported |

Note: The direct binding affinity (Kd) of SB1-G-187 to CRBN has not been reported in the reviewed literature. However, its engagement with CRBN has been functionally validated through competition assays.

Experimental Protocols

Western Blotting for Determination of Protein Degradation (DC50 and Dmax)

This protocol outlines the steps to quantify the degradation of target kinases induced by SB1-G-187.

Materials:

-

Cell lines expressing target kinases (e.g., HEK293T, MOLT4)

-

SB1-G-187

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies against target kinases (e.g., anti-YES1, anti-IRAK1) and loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Prepare a serial dilution of SB1-G-187 in cell culture medium. A typical concentration range would be from 1 nM to 10 µM.

-

Treat cells with varying concentrations of SB1-G-187 or DMSO (vehicle control) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST and apply ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the logarithm of the SB1-G-187 concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the ternary complex between the target kinase, SB1-G-187, and CRBN.

Materials:

-

Cells overexpressing a tagged version of CRBN (e.g., FLAG-CRBN) or the target kinase.

-

SB1-G-187

-

DMSO (vehicle control)

-

MG132 (proteasome inhibitor)

-

Co-IP lysis buffer (non-denaturing)

-

Anti-FLAG antibody or antibody against the tagged protein

-

Control IgG

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

Procedure:

-

Cell Treatment:

-

Culture cells to 70-80% confluency.

-

Pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours to prevent degradation of the target protein.

-

Treat cells with SB1-G-187 (e.g., 1 µM) or DMSO for 4-6 hours.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer on ice.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-FLAG antibody (to pull down FLAG-CRBN) or an antibody against the target kinase overnight at 4°C. Use control IgG in a parallel sample.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted samples by Western blotting using antibodies against the target kinase and CRBN to detect the co-immunoprecipitated proteins. An input control (a small fraction of the initial cell lysate) should also be run.

-

Visualizations

Caption: Mechanism of action of SB1-G-187.

Caption: Experimental workflow for Western blot analysis.

Caption: Logical flow from binding to degradation.

Conclusion

SB1-G-187 serves as a powerful research tool and a paradigm for the development of multi-targeted kinase degraders. Its mechanism, centered on the recruitment of the CRBN E3 ligase, highlights the potential of TPD to induce the degradation of a range of kinases. The experimental protocols and data presented in this guide provide a framework for the continued investigation and characterization of SB1-G-187 and other novel PROTAC molecules. Further studies to elucidate the precise binding affinities and to obtain comprehensive dose-response data will be crucial for the optimization of this and other CRBN-based degraders for therapeutic applications.

References

- 1. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling the hidden interactome of CRBN molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

The Kinase Degradation Profile of SB1-G-187: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB1-G-187 is a GNF-7-based multi-kinase Proteolysis Targeting Chimera (PROTAC) that induces the degradation of a range of kinases, offering a powerful tool for studying kinase biology and a potential therapeutic modality.[1] Unlike traditional kinase inhibitors that block the catalytic activity of a kinase, SB1-G-187 functions by hijacking the ubiquitin-proteasome system to induce the selective degradation of target kinases. This is achieved through its heterobifunctional nature, consisting of a ligand that binds to the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ubiquitin ligase and another ligand that binds to the target kinase.[1] This technical guide provides a comprehensive overview of the kinase profile of SB1-G-187, including quantitative degradation data, detailed experimental methodologies, and visualizations of relevant signaling pathways.

Quantitative Kinase Degradation Profile of SB1-G-187

The following table summarizes the degradation profile of SB1-G-187 across a panel of kinases as determined by quantitative proteomics experiments. The data is presented as the percentage of degradation observed following treatment with SB1-G-187.

| Kinase Target | Family | Percent Degradation (%) |

| YES1 | Src | >90 |

| LYN | Src | >90 |

| FGR | Src | >80 |

| SRC | Src | >70 |

| FYN | Src | >60 |

| IRAK1 | IRAK | >90 |

| IRAK4 | IRAK | >50 |

| GCK | Other | >90 |

| MAP3K11 | MAPKKK | >80 |

| CDK17 | CDK | >70 |

| BUB1 | Other | Not Degraded |

| CSNK1A1 | CK1 | Not Degraded |

This data is compiled from chemo-proteomics studies mapping the degradable kinome.[2][3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the provided data and for the design of future experiments.

Global Proteomics-Based Kinase Degradation Assay

This method is employed to quantify the degradation of kinases across the proteome upon treatment with SB1-G-187.

a. Cell Culture and Treatment:

-

Human cell lines (e.g., MOLT-4, MM.1S, HEK293T) are cultured under standard conditions.

-

Cells are treated with a specified concentration of SB1-G-187 (e.g., 1 µM) or DMSO as a vehicle control for a defined period (e.g., 5 hours).[2]

b. Cell Lysis and Protein Digestion:

-

Following treatment, cells are harvested and lysed in a buffer containing urea (B33335) and protease inhibitors to denature proteins and prevent degradation.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide.

-

Proteins are then digested into peptides using an enzyme such as trypsin.

c. Isobaric Labeling (e.g., TMT):

-

Peptides from different treatment conditions (e.g., DMSO and SB1-G-187) are labeled with isobaric mass tags (e.g., Tandem Mass Tags - TMT). This allows for the relative quantification of peptides from different samples in a single mass spectrometry run.

d. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

The labeled peptide mixture is fractionated using high-pH reversed-phase liquid chromatography.

-

Each fraction is then analyzed by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

-

The mass spectrometer is operated in a data-dependent acquisition mode to fragment the most abundant peptide ions.

e. Data Analysis:

-

The raw mass spectrometry data is processed using a proteomics software suite (e.g., MaxQuant).

-

Peptides and proteins are identified by searching the data against a human protein database.

-

The reporter ion intensities from the TMT labels are used to calculate the relative abundance of each protein in the SB1-G-187-treated sample compared to the DMSO control.

-

Statistical analysis is performed to identify proteins that are significantly downregulated (i.e., degraded) upon SB1-G-187 treatment.

Cellular Target Engagement Assay (KiNativ™ Profiling)

This assay measures the ability of SB1-G-187 to bind to its target kinases within a complex cellular lysate.

a. Cell Lysate Preparation:

-

Cells are lysed under native conditions to preserve kinase activity.

b. Competitive Binding:

-

The cell lysate is incubated with varying concentrations of SB1-G-187.

-

A biotinylated ATP or ADP acyl-phosphate probe is then added to the lysate. This probe covalently labels the ATP-binding site of active kinases.[4][5]

c. Enrichment and Digestion:

-

The biotin-labeled kinases are enriched using streptavidin beads.

-

The enriched proteins are digested into peptides while on the beads.

d. LC-MS/MS Analysis and Quantification:

-

The resulting peptides are analyzed by LC-MS/MS.

-

The abundance of the probe-labeled peptide from each kinase is quantified.

-

The displacement of the probe by SB1-G-187 is measured, and IC50 values are determined to quantify the binding affinity of SB1-G-187 to each kinase.

Signaling Pathways of Key SB1-G-187 Targets

SB1-G-187 induces the degradation of several key kinases involved in critical cellular signaling pathways. Understanding these pathways provides context for the functional consequences of SB1-G-187 treatment.

YES1 Signaling Pathway

YES1 is a member of the Src family of non-receptor tyrosine kinases and plays a significant role in cell proliferation, survival, and migration.[2]

IRAK1 Signaling Pathway

Interleukin-1 receptor-associated kinase 1 (IRAK1) is a key mediator of the inflammatory response downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[6][7]

LYN Signaling Pathway

LYN, another member of the Src family of kinases, is a critical regulator of immune cell signaling, particularly in B cells and myeloid cells, where it can have both activating and inhibitory roles.[8][9]

Conclusion

SB1-G-187 is a valuable research tool for probing the "degradable kinome" and serves as a lead compound for the development of more selective kinase degraders. Its ability to induce potent degradation of key kinases such as YES1, IRAK1, and LYN highlights the potential of targeted protein degradation as a therapeutic strategy. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers working with or interested in the kinase degrader SB1-G-187. Further investigation into the broader kinase profile and the downstream consequences of degrading these kinases will continue to be an important area of research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IRAK1: a critical signaling mediator of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Src-family Kinase Lyn in Immunoreceptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LYN - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to SB1-G-187: A Multi-Kinase Degrader Targeting YES1, IRAK1, and LYN

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB1-G-187 is a potent, multi-kinase Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of several kinases, including YES1, IRAK1, and LYN. As a heterobifunctional molecule, SB1-G-187 functions by simultaneously binding to a target kinase and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of the target kinase, marking it for subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of SB1-G-187, including its mechanism of action, quantitative degradation data for YES1, IRAK1, and LYN, detailed experimental protocols, and relevant signaling pathways.

Data Presentation: Quantitative Degradation Analysis

The degradation efficiency of SB1-G-187 against YES1, IRAK1, and LYN has been characterized using quantitative proteomics. The following tables summarize the log2 fold change in protein abundance in MOLT-4 cells following a 5-hour treatment with SB1-G-187.

| Target Kinase | SB1-G-187 Concentration | Log2 Fold Change | P-value |

| YES1 | 0.1 µM | -1.52 | 0.000003 |

| YES1 | 1.0 µM | -1.99 | 0.000001 |

| IRAK1 | 0.1 µM | -1.02 | 0.000003 |

| IRAK1 | 1.0 µM | -1.25 | 0.000001 |

| LYN | 0.1 µM | -1.28 | 0.000003 |

| LYN | 1.0 µM | -1.61 | 0.000001 |

Mechanism of Action and Signaling Pathways

SB1-G-187 leverages the cellular ubiquitin-proteasome system to achieve targeted protein degradation. The molecule consists of a ligand for the target kinases (YES1, IRAK1, LYN) and a ligand for the E3 ubiquitin ligase CRBN, connected by a linker. The formation of a ternary complex between the kinase, SB1-G-187, and CRBN is a critical step in the degradation process.

Caption: Mechanism of SB1-G-187-mediated protein degradation.

YES1 Signaling Pathway

YES1 is a member of the Src family of non-receptor tyrosine kinases and is involved in various cellular processes, including cell proliferation, survival, and migration.

Caption: Simplified YES1 signaling pathway and the inhibitory action of SB1-G-187.

IRAK1 Signaling Pathway

IRAK1 is a serine/threonine kinase that plays a crucial role in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are key components of the innate immune system.

Caption: Overview of the IRAK1-mediated inflammatory signaling pathway.

LYN Signaling Pathway

LYN, another member of the Src family of kinases, is primarily expressed in hematopoietic cells and is a key regulator of B-cell receptor signaling and other immune cell functions.

Caption: LYN's role in the B-cell receptor signaling cascade.

Experimental Protocols

Quantitative Proteomics Workflow

To assess the degradation of target kinases, a quantitative proteomics approach is employed.

Caption: Workflow for quantitative proteomics analysis of protein degradation.

Methodology:

-

Cell Culture: MOLT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded and treated with either DMSO (vehicle control) or varying concentrations of SB1-G-187 (e.g., 0.1 µM and 1.0 µM) for a specified duration (e.g., 5 hours).

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in a urea-based lysis buffer containing protease and phosphatase inhibitors.

-

Protein Digestion: Protein concentration is determined using a BCA assay. Equal amounts of protein from each sample are reduced, alkylated, and digested with trypsin overnight.

-

Tandem Mass Tag (TMT) Labeling: The resulting peptides are labeled with TMT reagents according to the manufacturer's protocol to allow for multiplexed analysis.

-

LC-MS/MS Analysis: The labeled peptides are combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The raw data is processed using a proteomics software suite (e.g., Proteome Discoverer) to identify and quantify proteins. The relative abundance of each protein in the SB1-G-187-treated samples is compared to the DMSO control to calculate the log2 fold change and statistical significance (p-value).

Western Blotting for Degradation Validation

Methodology:

-

Sample Preparation: Cells are treated as described in the proteomics protocol. After treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined by BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled, and loaded onto a polyacrylamide gel.

-

Protein Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for YES1, IRAK1, LYN, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

Co-Immunoprecipitation for Ternary Complex Formation

Methodology:

-

Cell Treatment and Lysis: Cells are treated with SB1-G-187 or DMSO. For co-immunoprecipitation, a non-denaturing lysis buffer is used.

-

Immunoprecipitation: The cell lysate is pre-cleared with protein A/G beads. A primary antibody against CRBN is added to the pre-cleared lysate and incubated overnight at 4°C. Protein A/G beads are then added to pull down the antibody-protein complexes.

-

Washing and Elution: The beads are washed multiple times with lysis buffer to remove non-specific binding. The protein complexes are eluted from the beads by boiling in SDS sample buffer.

-

Western Blot Analysis: The eluted samples are analyzed by western blotting using antibodies against YES1, IRAK1, and LYN to detect their presence in the CRBN immunoprecipitate, which indicates the formation of the ternary complex.

Conclusion

SB1-G-187 is a valuable tool for studying the biological functions of YES1, IRAK1, and LYN through their targeted degradation. The data and protocols presented in this guide provide a solid foundation for researchers to utilize SB1-G-187 in their investigations into the signaling pathways and therapeutic potential of targeting these kinases. The provided methodologies can be adapted to specific experimental needs to further elucidate the mechanism and effects of this potent multi-kinase degrader.

Methodological & Application

Application Notes and Protocols for SB1-G-187 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB1-G-187 is a potent, GNF-7-based multi-kinase PROTAC (Proteolysis Targeting Chimera) designed for targeted protein degradation. It functions by engaging the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of specific kinase targets. This application note provides detailed protocols for the use of SB1-G-187 in cell culture, including methods for assessing its biological activity and elucidating its mechanism of action.

Mechanism of Action

SB1-G-187 is a heterobifunctional molecule composed of a ligand that binds to a multi-kinase target and another ligand that recruits the CRBN E3 ligase. This dual binding induces the formation of a ternary complex between the target kinase, SB1-G-187, and CRBN. This proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the target protein, marking it for degradation by the 26S proteasome. This process is partially dependent on the p97/VCP segregase complex. The primary known targets of SB1-G-187 include YES1, IRAK1, and LYN.[1]

References

Application Notes and Protocols for In Vivo Studies with SB1-G-187

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB1-G-187 is a protac (proteolysis-targeting chimera) that functions as a multi-kinase degrader. It is designed based on the structure of GNF-7, a known kinase inhibitor. SB1-G-187 induces the degradation of several kinases, including YES1, IRAK1, and LYN, by hijacking the Cereblon (CRBN) E3 ubiquitin ligase. This document provides detailed application notes and protocols for the dosage and administration of SB1-G-187 in in vivo research settings. Due to the limited availability of public data on the in vivo application of SB1-G-187, this guide also incorporates general principles and established methodologies for in vivo studies of PROTACs to ensure safe and effective experimental design.

Introduction

PROTACs represent a novel therapeutic modality that induces the degradation of target proteins rather than inhibiting their function. This event-driven pharmacology can lead to a prolonged pharmacodynamic effect that may outlast the pharmacokinetic profile of the compound.[1] SB1-G-187 is a multi-kinase PROTAC that recruits the CRBN E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of its target kinases.[2][3] The successful in vivo application of SB1-G-187 requires careful consideration of its formulation, dosage, and administration route to achieve the desired therapeutic effect while minimizing potential toxicity.

Data Presentation

Table 1: In Vivo Formulation of SB1-G-187

| Formulation Type | Components | Preparation Protocol | Administration Route |

| Suspension | 1. SB1-G-187 | 1. Prepare a 50 mg/mL stock solution of SB1-G-187 in DMSO. | Oral (gavage) or Intraperitoneal (IP) injection. |

| 2. DMSO | 2. To prepare a 5 mg/mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly. | ||

| 3. PEG300 | 3. Add 50 µL of Tween-80 and mix until uniform. | ||

| 4. Tween-80 | 4. Add 450 µL of Saline to reach a final volume of 1 mL. | ||

| Clear Solution | 1. SB1-G-187 | 1. Prepare a 50 mg/mL stock solution of SB1-G-187 in DMSO. | Oral (gavage) or Intraperitoneal (IP) injection. |

| 2. DMSO | 2. To prepare a ≥5 mg/mL working solution, add 100 µL of the DMSO stock solution to 900 µL of Corn oil and mix thoroughly. | ||

| 3. Corn oil |

Note: The clear solution formulation is not recommended for studies with a continuous dosing period exceeding half a month.[2] It is advised to prepare the working solution fresh on the day of use.[2]

Table 2: Recommended In Vivo Study Parameters for SB1-G-187 (Hypothetical)

| Parameter | Recommendation | Rationale/Considerations |

| Animal Model | Immunocompromised mice (e.g., NOD-SCID, NSG) bearing human tumor xenografts. | To evaluate anti-tumor efficacy in a human-relevant context. |

| Dosage | Dose-escalation study starting from 10 mg/kg. | The parent compound, GNF-7, has been used at 10-15 mg/kg in mice.[4][5] A dose-escalation study is crucial to determine the optimal dose for SB1-G-187. |

| Administration Route | Intraperitoneal (IP) injection or Oral (PO) gavage. | Based on the provided formulation protocols.[2] The choice of route may impact bioavailability and efficacy. |

| Dosing Frequency | Once daily (QD). | A common starting point for in vivo efficacy studies. The catalytic nature of PROTACs may allow for less frequent dosing, which should be explored. |

| Treatment Duration | 21-28 days. | Typical duration for assessing anti-tumor efficacy in xenograft models. |

| Pharmacokinetic (PK) Analysis | Plasma and tumor tissue collection at various time points post-dosing. | To determine the absorption, distribution, metabolism, and excretion (ADME) profile of SB1-G-187. |

| Pharmacodynamic (PD) Analysis | Western blotting or immunohistochemistry (IHC) for target kinase levels in tumor tissue. | To confirm target degradation in vivo and correlate it with anti-tumor activity. |

Experimental Protocols

Protocol 1: Preparation of SB1-G-187 Formulation for In Vivo Administration

1. Materials:

-

SB1-G-187 powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl) or Corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

2. Procedure for Suspension Formulation (5 mg/mL):

-

Prepare a 50 mg/mL stock solution of SB1-G-187 in DMSO.

-

For a 1 mL working solution, add 100 µL of the 50 mg/mL SB1-G-187 stock solution to a sterile microcentrifuge tube.

-

Add 400 µL of PEG300 to the tube and vortex thoroughly to mix.

-

Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.

-

Add 450 µL of saline to the tube to bring the final volume to 1 mL. Vortex thoroughly to ensure a uniform suspension.

-

Visually inspect the suspension for any precipitation before administration.

3. Procedure for Clear Solution Formulation (≥5 mg/mL):

-

Prepare a 50 mg/mL stock solution of SB1-G-187 in DMSO.

-

For a 1 mL working solution, add 100 µL of the 50 mg/mL SB1-G-187 stock solution to a sterile microcentrifuge tube.

-

Add 900 µL of corn oil to the tube.

-

Vortex thoroughly until a clear, homogeneous solution is formed. If necessary, sonicate briefly to aid dissolution.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

1. Animal Model:

-

Use immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks old.

-

Implant tumor cells of interest (e.g., a cell line known to be sensitive to the targeted kinases) subcutaneously.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.

2. Dosing and Administration:

-

Randomize mice into treatment and control groups (n=8-10 mice per group).

-

Prepare the SB1-G-187 formulation as described in Protocol 1.

-

For the initial dose-finding study, establish multiple dose groups (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg).

-

Administer SB1-G-187 or vehicle control daily via intraperitoneal injection or oral gavage.

-

Monitor the body weight of the mice 2-3 times a week as an indicator of toxicity.

-

Measure tumor volume with calipers 2-3 times a week.

3. Pharmacokinetic and Pharmacodynamic Analysis:

-

At the end of the study, or at predetermined time points, collect blood samples for pharmacokinetic analysis.

-

Euthanize the mice and excise the tumors.

-

Divide the tumor tissue for pharmacodynamic (e.g., Western blot, IHC) and pharmacokinetic analysis.

-

For Western blot analysis, homogenize tumor tissue to extract proteins and probe for the levels of target kinases (e.g., YES1, IRAK1, LYN) and downstream signaling molecules.

Mandatory Visualization

Caption: Mechanism of SB1-G-187 induced protein degradation.

Caption: Workflow for an in vivo efficacy study of SB1-G-187.

References

- 1. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of SB1-G-187 Stock Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock solutions of SB1-G-187, a GNF-7-based multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Introduction to SB1-G-187

SB1-G-187 is a chemical probe that induces the degradation of multiple kinases, including YES1, IRAK1, and LYN.[1][2] As a PROTAC, it is a heterobifunctional molecule designed to simultaneously bind to a target protein (a kinase) and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][3] This induced proximity facilitates the ubiquitination of the target kinase, marking it for degradation by the proteasome.[3][4] This mechanism of action, known as targeted protein degradation (TPD), offers a powerful alternative to traditional small-molecule inhibition.[4]

Quantitative Data Summary

Accurate preparation of stock solutions is the first step in any successful experiment. The following tables summarize the key quantitative data for preparing SB1-G-187 solutions.

Table 1: Physicochemical Properties of SB1-G-187

| Property | Value |

| Molecular Weight | 1022.03 g/mol |

| Appearance | White to light yellow solid |

| CAS Number | 2769753-18-4 |

Source: MedchemExpress.com[1]

Table 2: Solubility of SB1-G-187

| Solvent | Solubility | Notes |

| DMSO | 100 mg/mL (97.84 mM) | Requires sonication for complete dissolution. Use of new, hygroscopic DMSO is recommended as water content can significantly impact solubility. |

Source: MedchemExpress.com[1]

Table 3: Preparation of DMSO Stock Solutions

This table provides the required volume of DMSO to add to a specific mass of SB1-G-187 to achieve a desired stock concentration.

| Desired Concentration | Mass of SB1-G-187 | ||

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 0.9784 mL | 4.8922 mL | 9.7844 mL |

| 5 mM | 0.1957 mL | 0.9784 mL | 1.9569 mL |

| 10 mM | 0.0978 mL | 0.4892 mL | 0.9784 mL |

Source: MedchemExpress.com[1]

Experimental Protocols

Protocol for In Vitro Stock Solution Preparation (DMSO)

This protocol is suitable for most cell-based assays.

Materials:

-

SB1-G-187 solid

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (water bath or probe)

-

Calibrated pipettes

Procedure:

-

Weighing: Accurately weigh the desired amount of SB1-G-187 solid in a sterile microcentrifuge tube.

-

Solvent Addition: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the tube, as calculated from Table 3, to achieve the desired stock concentration.

-

Dissolution: Vortex the mixture vigorously for 1-2 minutes.

-

Sonication: To ensure complete dissolution, place the tube in a water bath sonicator and sonicate for 10-15 minutes.[1] Visually inspect the solution to ensure no solid particles remain. If precipitation occurs, gentle heating and/or further sonication may be applied.[1]

-

Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

-

Storage: Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1] It is recommended to store under a nitrogen atmosphere.[1]

Protocol for In Vivo Working Solution Preparation